Scientific Field: Oncology
Summary of Application: Ganetespib is an HSP90 inhibitor that has shown promise in preclinical tests against various cancers, including lung cancer, prostate cancer, leukemia, breast cancer, non-small cell lung cancer, gastric cancer, and acute myeloid leukemia.
Methods of Application: Ganetespib is being tested in phase II clinical trials as a first-line therapy for metastatic breast cancer.
Results or Outcomes: The inhibition of HSP90 activity by ganetespib is believed to be a promising strategy in the treatment of cancer because of its low adverse effects compared to other HSP90 inhibitors.
Summary of Application: Ganetespib has been evaluated as a sensitizer to hyperthermia-based cancer treatments.
Methods of Application: In vitro work showed that a single, short co-treatment with ganetespib can enhance the effects of hyperthermia-based treatments.
Scientific Field: Oncology
Summary of Application: Ganetespib has shown potent in vitro cytotoxicity in a range of solid and hematologic tumor cell lines, including those that express mutated kinases that confer resistance to small-molecule tyrosine kinase inhibitors.
Summary of Application: Ganetespib is a novel inhibitor of the heat shock protein 90 (Hsp90), a chaperone protein critical to tumor growth and proliferation.
Summary of Application: Ganetespib has demonstrated potent antitumor efficacy both as a single agent and in combination with a number of widely used cancer therapeutics in solid and hematological xenograft models.
Summary of Application: Ganetespib is a potential cancer therapy that has shown promise in preclinical tests against various cancers, including lung cancer, prostate cancer, and leukemia.
Results or Outcomes: Ganetespib has been found to cause apoptosis and growth arrest in these cancer cells.
Ganetespib is a synthetic small molecule classified as a second-generation inhibitor of heat shock protein 90 (HSP90). Its chemical structure is characterized by the presence of a triazolone moiety, specifically identified as 5-[2,4-dihydroxy-5-(1-methylethyl)phenyl]-4-(1-methyl-1H-indol-5-yl)-2,4-dihydro-[1,2,4]triazol-3-one, with a molecular weight of approximately 364.4 g/mol . Unlike first-generation HSP90 inhibitors such as geldanamycin, ganetespib exhibits a more favorable safety profile, lacking the hepatotoxicity associated with its predecessors due to the absence of the benzoquinone moiety .
Ganetespib primarily functions by binding to the ATP-binding pocket located in the N-terminal domain of HSP90. This interaction disrupts the chaperone cycle of HSP90, leading to the degradation of various client proteins that are crucial for cancer cell survival and proliferation . The mechanism involves:
Ganetespib has demonstrated potent biological activity across a range of cancer types. In vitro studies reveal that it exerts significant cytotoxic effects on various solid tumors and hematological malignancies, including non-small cell lung cancer and breast cancer . Key findings include:
Interaction studies have shown that ganetespib can enhance the effects of other anticancer agents while overcoming drug resistance mechanisms. Notably:
Ganetespib belongs to a class of small molecule HSP90 inhibitors that includes several notable compounds. A comparison highlights its unique features:
Compound Name | Structural Features | Potency (relative) | Safety Profile |
---|---|---|---|
Ganetespib | Contains triazolone moiety | Highly potent | Low hepatotoxicity |
NVP-AUY922 | Geldanamycin derivative | Moderate | Ocular toxicity reported |
AT-13387 | Similar scaffold but different substituents | Moderate | Hepatotoxicity observed |
KW-2478 | Resorcinol-based like ganetespib | Moderate | Hepatotoxicity reported |
Ganetespib's unique triazolone structure contributes to its superior potency and reduced toxicity compared to other HSP90 inhibitors, making it a leading candidate in clinical development for cancer therapy .